molecular formula C12H8ClFO2S B046693 4'-Fluorobiphenyl-4-sulfonyl chloride CAS No. 116748-66-4

4'-Fluorobiphenyl-4-sulfonyl chloride

Cat. No.: B046693
CAS No.: 116748-66-4
M. Wt: 270.71 g/mol
InChI Key: CIDMHDJTWVMBIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4’-Fluorobiphenyl-4-sulfonyl chloride, also known as 4-(4-Fluorophenyl)benzenesulfonyl chloride, is a chemical compound with the molecular formula C12H8ClFO2S and a molecular weight of 270.71 g/mol . This compound is characterized by the presence of a fluorine atom on one of the phenyl rings and a sulfonyl chloride group on the other, making it a valuable intermediate in organic synthesis.

Safety and Hazards

4’-Fluorobiphenyl-4-sulfonyl chloride is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause severe skin burns and eye damage, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . In case of contact with skin or eyes, immediate medical attention is required .

Chemical Reactions Analysis

Types of Reactions: 4’-Fluorobiphenyl-4-sulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophiles: Amines, alcohols, thiols

    Reducing Agents: Lithium aluminum hydride

Major Products Formed:

    Sulfonamides: Formed by reaction with amines

    Sulfonates: Formed by reaction with alcohols

    Sulfonothioates: Formed by reaction with thiols

Mechanism of Action

The mechanism of action of 4’-Fluorobiphenyl-4-sulfonyl chloride primarily involves its reactivity as a sulfonyl chloride. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to form covalent bonds with nucleophiles, leading to the formation of various sulfonyl derivatives .

Molecular Targets and Pathways: The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile reacting with the sulfonyl chloride group .

Comparison with Similar Compounds

  • 4’-Methylbiphenyl-4-sulfonyl chloride
  • 4’-Methoxybiphenyl-4-sulfonyl chloride
  • 4-Bromobiphenyl-4-sulfonyl chloride

Comparison: 4’-Fluorobiphenyl-4-sulfonyl chloride is unique due to the presence of the fluorine atom, which can influence the compound’s reactivity and properties. For example, the electron-withdrawing effect of the fluorine atom can enhance the electrophilicity of the sulfonyl chloride group, making it more reactive in nucleophilic substitution reactions compared to its methyl or methoxy counterparts .

Properties

IUPAC Name

4-(4-fluorophenyl)benzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClFO2S/c13-17(15,16)12-7-3-10(4-8-12)9-1-5-11(14)6-2-9/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIDMHDJTWVMBIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(C=C2)S(=O)(=O)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClFO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50383375
Record name 4'-Fluorobiphenyl-4-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50383375
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116748-66-4
Record name 4'-Fluorobiphenyl-4-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50383375
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4'-FLUOROBIPHENYL-4-SULFONYL CHLORIDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4'-Fluorobiphenyl-4-sulfonyl chloride
Reactant of Route 2
Reactant of Route 2
4'-Fluorobiphenyl-4-sulfonyl chloride
Reactant of Route 3
Reactant of Route 3
4'-Fluorobiphenyl-4-sulfonyl chloride
Reactant of Route 4
Reactant of Route 4
4'-Fluorobiphenyl-4-sulfonyl chloride
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
4'-Fluorobiphenyl-4-sulfonyl chloride
Reactant of Route 6
Reactant of Route 6
4'-Fluorobiphenyl-4-sulfonyl chloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.